4-氯-2-氟-5-甲氧基苯磺酰氯

描述

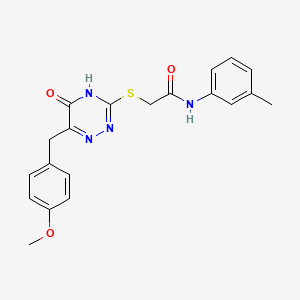

“4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride” is an organosulfur compound . It is a white to light-yellow crystalline powder. It belongs to the sulfonyl chloride group. The chemical formula is C7H5Cl2FO3S and its molecular weight is 259.07 g/mol.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of the corresponding benzenesulfonic acid with thionyl chloride. The reaction takes place in the presence of a catalyst and heat.Molecular Structure Analysis

The molecular structure of “4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride” can be represented by the SMILES stringCc1ccc(F)cc1S(Cl)(=O)=O . This represents a benzene ring with chloro, fluoro, methoxy, and sulfonyl chloride substituents . Physical And Chemical Properties Analysis

“4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride” is a highly reactive compound that is sensitive to moisture and heat. It is soluble in solvents such as acetone, methanol, and ether.科学研究应用

生物附着的化学活化与问题化合物密切相关的 4-氟苯磺酰氯由于其氟原子而表现出很强的吸电子性质。这一特性使其成为一种优良的试剂,用于活化各种固体载体(如聚苯乙烯微球和纤维素棒)上的羟基,以共价连接酶和抗体等生物制品。这种活化的载体有效地保留了生物学功能,并在生物选择性分离过程中具有潜在的治疗应用 (Chang 等,1992)。

农药关键中间体的合成与 4-氯-2-氟-5-甲氧基苯磺酰氯在结构上类似的化合物 2-氯-4-氟-5-硝基苯磺酰氯用于合成农药生产的关键中间体。这证明了此类化学品在开发保护农作物免受病虫害的农业制剂中的作用 (Xiao-hua Du 等,2005)。

高级氧化工艺在光化学条件下使用氟烷基磺酰氯展示了它们在向缺电子的烯烃中添加氟烷基的应用。在可见光下由 Cu 催化促进的这一过程突出了此类化合物在合成高收率的 α-氯-β-氟烷基羰基产物中的潜力。所得产物对于进一步的化学转化和功能化具有重要意义,说明了氟烷基磺酰氯在合成有机化学中的多功能作用 (Xiaojun Tang & W. Dolbier,2015)。

电化学研究涉及 4-氯-2-氟-5-甲氧基苯磺酰氯等化合物的电化学研究提供了卤代苯氟化的机理见解。了解这些机理对于开发更有效的方法将氟引入有机分子至关重要,这在制药和农化工业中具有重要意义 (Hirohide Horio 等,1996)。

氟苯络合物研究通过微波光谱和从头算计算对氟苯-氯化氢络合物的研究阐明了卤代芳香族化合物的结构和电子特性。此类研究有助于我们了解 π-氢键及其对分子识别、催化和材料科学的影响 (M. Sanz 等,2003)。

安全和危害

作用机制

Target of Action

Similar compounds such as 2-fluoro-5-methylbenzenesulfonyl chloride and 5-Fluoro-2-methoxybenzenesulfonyl chloride are used as building blocks in organic synthesis, suggesting that this compound may interact with a variety of biological targets depending on the specific context of its use.

Mode of Action

Benzenesulfonyl chloride compounds are generally known to act as sulfonylating agents in organic synthesis . They can react with amines, alcohols, and other nucleophiles, introducing a sulfonyl group into the molecule. This can significantly alter the chemical properties of the target molecule, potentially affecting its biological activity.

Biochemical Pathways

The introduction of a sulfonyl group can significantly alter the properties of a molecule, potentially affecting its interaction with biological targets and its role in biochemical pathways .

Pharmacokinetics

As a synthetic compound used in organic synthesis, its bioavailability and pharmacokinetic profile would likely depend on the specific context of its use and the properties of the resulting product .

Result of Action

The introduction of a sulfonyl group can significantly alter the properties of a molecule, potentially affecting its biological activity .

属性

IUPAC Name |

4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO3S/c1-13-6-3-7(14(9,11)12)5(10)2-4(6)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKNXDUARKHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2827541.png)

![N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2827542.png)

![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2827545.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide](/img/structure/B2827546.png)

![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2827547.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide](/img/structure/B2827550.png)

![[4-Fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2827551.png)

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2827554.png)

![1-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2827555.png)

![N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B2827557.png)